molecular formula C9H9N3O B1528591 5-amino-1H-indole-2-carboxamide CAS No. 1341044-72-1

5-amino-1H-indole-2-carboxamide

Cat. No. B1528591
CAS RN: 1341044-72-1
M. Wt: 175.19 g/mol
InChI Key: UWRHJBYONCEVIT-UHFFFAOYSA-N
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Description

5-amino-1H-indole-2-carboxamide is a compound with the CAS Number: 1341044-72-1 . It has a molecular weight of 175.19 . This compound is stored at room temperature and is available in powder form . It has been used in the preparation of potential fructose bisphosphatase inhibitors .


Synthesis Analysis

The synthesis of indole-2-carboxamide derivatives, including 5-amino-1H-indole-2-carboxamide, involves the coupling of 5-substituted indole-2-carboxylic acids with various amines . This process is carried out in the presence of EDC HCl/HOBt in DMF/CH2Cl2 as a solvent .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .


Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .


Physical And Chemical Properties Analysis

5-amino-1H-indole-2-carboxamide is a powder that is stored at room temperature . It has a molecular weight of 175.19 .

Scientific Research Applications

Inhibitors Development

“5-amino-1H-indole-2-carboxamide” is used in the preparation of potential fructose bisphosphatase inhibitors . These inhibitors are significant in the study of metabolic diseases and have potential therapeutic applications .

Protein Kinase Cθ Inhibitors

This compound serves as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles, which are potential inhibitors of protein kinase Cθ . This enzyme is involved in T-cell activation and is a target for immunosuppressive drugs .

Anticancer Agents

Derivatives of “5-amino-1H-indole-2-carboxamide” have been identified as modulators of Nur77, showing selective and potent activity against triple-negative breast cancer , which is a challenging cancer subtype to treat due to the lack of targeted therapies .

Antibacterial Agents

The compound has shown promise as a lead structural scaffold in the design and synthesis of new antibacterial agents . Novel derivatives synthesized from this compound have demonstrated significant antimicrobial activity .

Antiviral Activity

Indole derivatives, including those related to “5-amino-1H-indole-2-carboxamide”, have been investigated for their antiviral activity against a broad range of RNA and DNA viruses, highlighting their potential in antiviral drug development .

Antiproliferative Activity

A set of indole-based derivatives, including “5-amino-1H-indole-2-carboxamide”, exhibited promising antiproliferative activity , with GI50 values competitive with known cancer treatment drugs, indicating their potential use in cancer therapy .

Safety and Hazards

The safety information for 5-amino-1H-indole-2-carboxamide includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The experimental results of the studies on 5-amino-1H-indole-2-carboxamide promote its consideration as a starting point for the development of novel and more potent antibacterial agents in the future . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

5-amino-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,10H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRHJBYONCEVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1341044-72-1
Record name 5-amino-1H-indole-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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